molecular formula C19H13Cl3N2O2S B2875342 S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate CAS No. 338783-91-8

S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate

Cat. No. B2875342
CAS RN: 338783-91-8
M. Wt: 439.74
InChI Key: XAABMYMFBQNSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate is a useful research compound. Its molecular formula is C19H13Cl3N2O2S and its molecular weight is 439.74. The purity is usually 95%.
BenchChem offers high-quality S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . Specifically, certain indole-based molecules have shown inhibitory activity against influenza A and other viruses. This suggests that our compound could be synthesized and tested for potential antiviral properties, contributing to the development of new antiviral medications.

Anti-inflammatory Applications

The biological activity of indole derivatives also extends to anti-inflammatory effects . By exploring the anti-inflammatory potential of this compound, researchers can investigate its efficacy in reducing inflammation, which is a common symptom in many diseases, potentially leading to new treatments for conditions like arthritis or asthma.

Anticancer Potential

Some indole derivatives have shown promise in anticancer research, providing a basis for the exploration of our compound in this field . Its potential to bind with high affinity to multiple receptors could be leveraged to develop new cancer therapies, particularly if it exhibits selective toxicity towards cancer cells.

Antimicrobial and Antitubercular Activity

Given the broad spectrum of biological activities of indole derivatives, including antimicrobial and antitubercular effects , the compound could be valuable in the fight against bacterial infections, including drug-resistant strains of tuberculosis.

Antidiabetic Research

Indole derivatives have been associated with antidiabetic activities . This compound could be synthesized and tested for its ability to modulate blood sugar levels, offering a new avenue for diabetes treatment research.

Antimalarial Applications

The fight against malaria could benefit from the synthesis and testing of this compound, given the antimalarial activity observed in some indole derivatives . It could serve as a lead compound for the development of new antimalarial drugs.

Anticholinesterase Activity

Indole derivatives have been found to exhibit anticholinesterase activities, which is significant in the treatment of neurodegenerative diseases like Alzheimer’s . Research into the compound’s ability to inhibit cholinesterase enzymes could lead to advancements in neurodegenerative disease therapies.

Antioxidant Properties

The compound’s potential antioxidant properties could be explored, which is crucial in preventing oxidative stress-related diseases . By scavenging free radicals, the compound could contribute to the development of treatments for conditions caused by oxidative damage.

properties

IUPAC Name

S-(2-chlorophenyl) N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2S/c20-13-8-7-12(10-15(13)22)11-24-9-3-5-16(18(24)25)23-19(26)27-17-6-2-1-4-14(17)21/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAABMYMFBQNSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate

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